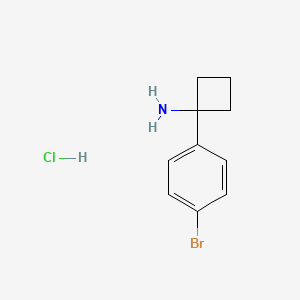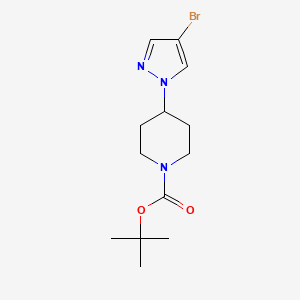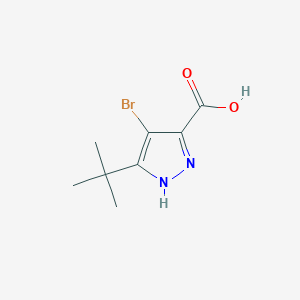![molecular formula C10H6ClN3OS B1439481 4-氯-2-(甲硫基)吡啶并[3',2':4,5]呋喃并[3,2-d]嘧啶 CAS No. 1198475-41-0](/img/structure/B1439481.png)
4-氯-2-(甲硫基)吡啶并[3',2':4,5]呋喃并[3,2-d]嘧啶
描述
“4-Chloro-2-(methylsulfanyl)pyrido[3’,2’:4,5]furo[3,2-d]pyrimidine” is a compound that belongs to the class of pyrido[2,3-d]pyrimidines . Pyrido[2,3-d]pyrimidines are known for their broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidines involves various methods. For instance, the 8-chloro derivatives of pyrido[3’,2’:4,5]thieno(furo)[3,2-d]pyrimidines can be refluxed with various amines to obtain the relevant pyrido[3’,2’:4,5]thieno(furo)[3,2-d]pyrimidin-8-amines .科学研究应用
神经营养活性:
- Sirakanyan 等人 (2014) 的一项研究合成了吡啶并[3',2':4,5]呋喃并[3,2-d]嘧啶的新衍生物,并发现了几种具有神经营养特性的化合物。
荧光性质:
- Yokota 等人 (2012) 的研究重点是合成衍生自吡啶并[3',2':4,5]呋喃并[3,2-d]嘧啶的荧光化合物,注意到一些衍生物具有强固态荧光。
抗肿瘤活性:
- Sirakanyan 等人 (2019) 合成了吡啶并[3',2':4,5]呋喃并[3,2-d]嘧啶的新氨基衍生物,并在一些化合物中发现了显着的抗肿瘤活性。
叠氮化物-四唑互变异构:
- Sirakanyan 等人 (2019) 的一项研究调查了新的甲硫基噻吩并[3,2-d]嘧啶衍生物中的互变异构,发现溶液中叠氮化物和四唑互变异构体的混合物。
抗菌和抗癌评价:
- Ibrahim 等人 (2022) 利用衍生物构建了各种杂环系统,在抗菌和抗癌筛选中的抑制作用各不相同。
磷酸二酯酶 4 型抑制:
- Taltavull 等人 (2011) 的一项研究合成了吡啶并[3',2':4,5]呋喃并[3,2-d]嘧啶,用于潜在治疗哮喘和慢性阻塞性肺病,探索了构效关系。
抗惊厥活性:
- Paronikyan 等人 (2002) 合成了具有抗惊厥特性的衍生物,是对缩合杂环的先前研究的延续。
作用机制
Target of Action
Similar compounds have been identified as inhibitors of phosphatidylinositol 3-kinase (pi3k) and protein tyrosine kinases . These enzymes play crucial roles in cellular processes such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes them potential targets for therapeutic intervention.
Mode of Action
Based on the known actions of similar compounds, it can be hypothesized that this compound may interact with its targets, potentially inhibiting their activity and leading to changes in cellular processes .
Biochemical Pathways
If this compound acts as an inhibitor of pi3k and protein tyrosine kinases, it could potentially affect pathways related to cell growth, proliferation, and survival .
Result of Action
If this compound acts as an inhibitor of pi3k and protein tyrosine kinases, it could potentially lead to changes in cell growth, proliferation, and survival .
生化分析
Biochemical Properties
4-Chloro-2-(methylsulfanyl)pyrido[3’,2’:4,5]furo[3,2-d]pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell, leading to changes in cellular responses .
Cellular Effects
The effects of 4-Chloro-2-(methylsulfanyl)pyrido[3’,2’:4,5]furo[3,2-d]pyrimidine on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of transcription factors, which are proteins that regulate the expression of specific genes. This modulation can lead to changes in the levels of various proteins within the cell, ultimately affecting cellular function and behavior .
Molecular Mechanism
At the molecular level, 4-Chloro-2-(methylsulfanyl)pyrido[3’,2’:4,5]furo[3,2-d]pyrimidine exerts its effects through several mechanisms. One key mechanism is the binding interaction with specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to changes in their activity. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-2-(methylsulfanyl)pyrido[3’,2’:4,5]furo[3,2-d]pyrimidine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its effectiveness. Long-term exposure to the compound can also result in changes in cellular function, which may be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 4-Chloro-2-(methylsulfanyl)pyrido[3’,2’:4,5]furo[3,2-d]pyrimidine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the inhibition of specific enzymes or the modulation of signaling pathways. At higher doses, toxic or adverse effects may be observed. These effects can include cellular damage, changes in metabolic processes, and alterations in gene expression .
Metabolic Pathways
4-Chloro-2-(methylsulfanyl)pyrido[3’,2’:4,5]furo[3,2-d]pyrimidine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound can inhibit enzymes involved in the synthesis of nucleotides, which are the building blocks of DNA and RNA. This inhibition can affect the overall metabolic balance within the cell .
Transport and Distribution
The transport and distribution of 4-Chloro-2-(methylsulfanyl)pyrido[3’,2’:4,5]furo[3,2-d]pyrimidine within cells and tissues are critical for its activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, where it can exert its effects. The distribution of the compound within tissues can also influence its overall effectiveness and toxicity .
Subcellular Localization
The subcellular localization of 4-Chloro-2-(methylsulfanyl)pyrido[3’,2’:4,5]furo[3,2-d]pyrimidine is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, where it can affect cellular metabolism .
属性
IUPAC Name |
6-chloro-4-methylsulfanyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3OS/c1-16-10-13-6-5-3-2-4-12-9(5)15-7(6)8(11)14-10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJCORWHNOPULQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C(=N1)Cl)OC3=C2C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10670672 | |
| Record name | 4-Chloro-2-(methylsulfanyl)pyrido[3',2':4,5]furo[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10670672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1198475-41-0 | |
| Record name | 4-Chloro-2-(methylsulfanyl)pyrido[3',2':4,5]furo[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10670672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(4-Acetylpiperazin-1-yl)sulfonyl]-4-fluorobenzoic acid](/img/structure/B1439400.png)

![(2-{[3-(4-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine](/img/structure/B1439403.png)

![7-Hydrazino-2,5-dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1439406.png)

![6-[4-(4-Fluorophenyl)piperazin-1-yl]pyrimidine-4-thiol](/img/structure/B1439411.png)




![4-(2-Furyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B1439419.png)
![N-[3-(1H-imidazol-1-yl)propyl]-4,5-dimethyl-1,3-benzothiazol-2-amine](/img/structure/B1439420.png)
